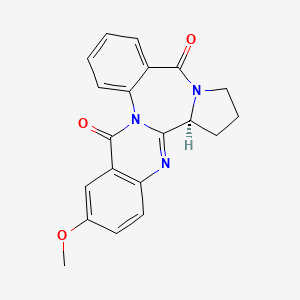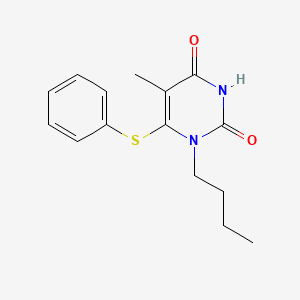
Benzene, 1-fluoro-2-(4-fluorophenoxy)-4-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-fluoro-2-(4-fluorophenoxy)-4-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)- is a complex organic compound that features multiple functional groups, including fluorine atoms, phenoxy groups, and methoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-fluoro-2-(4-fluorophenoxy)-4-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Fluorophenoxy Intermediate: This involves the reaction of fluorobenzene with phenol derivatives under conditions that promote nucleophilic aromatic substitution.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the fluorophenoxy intermediate with a methoxyphenyl derivative, often using a Friedel-Crafts alkylation reaction.
Final Assembly: The final step involves the coupling of the intermediate with a suitable benzyl halide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the fluorine atoms, potentially leading to defluorination under strong reducing conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Defluorinated products and reduced aromatic rings.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It can serve as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Biology
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.
Medicine
Diagnostics: Use in the development of diagnostic tools and imaging agents.
Industry
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which Benzene, 1-fluoro-2-(4-fluorophenoxy)-4-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)- exerts its effects depends on its specific application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, while the methoxyphenyl group can influence the compound’s pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-fluoro-2-(4-fluorophenoxy)-4-((2-(4-hydroxyphenyl)-2-methylpropoxy)methyl)-: Similar structure but with a hydroxy group instead of a methoxy group.
Benzene, 1-fluoro-2-(4-chlorophenoxy)-4-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)-: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
The unique combination of fluorine atoms, phenoxy groups, and methoxyphenyl groups in Benzene, 1-fluoro-2-(4-fluorophenoxy)-4-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)- imparts distinct chemical and physical properties. These include enhanced stability, specific reactivity patterns, and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
83492-95-9 |
|---|---|
Molekularformel |
C24H24F2O3 |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
1-fluoro-2-(4-fluorophenoxy)-4-[[2-(4-methoxyphenyl)-2-methylpropoxy]methyl]benzene |
InChI |
InChI=1S/C24H24F2O3/c1-24(2,18-5-9-20(27-3)10-6-18)16-28-15-17-4-13-22(26)23(14-17)29-21-11-7-19(25)8-12-21/h4-14H,15-16H2,1-3H3 |
InChI-Schlüssel |
WQCKQNCLMBGJQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COCC1=CC(=C(C=C1)F)OC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


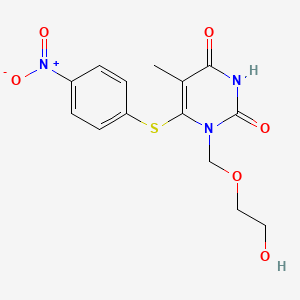
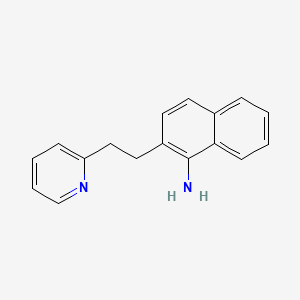
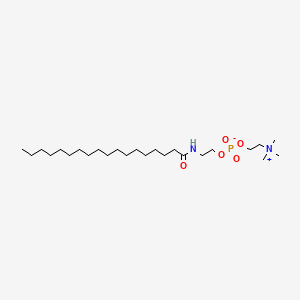

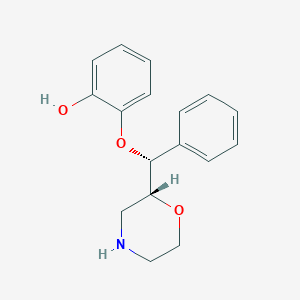
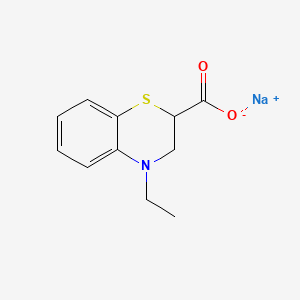

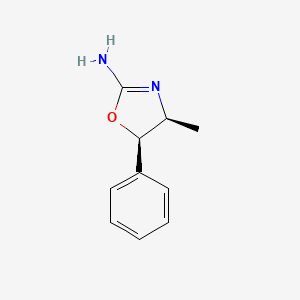
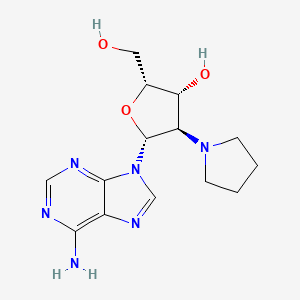
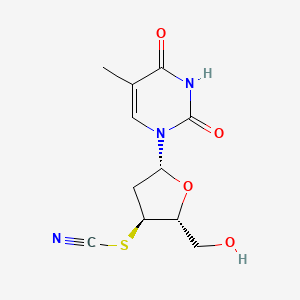
![[5-(3,5-Dichlorophenyl)sulfonyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methyl carbamate](/img/structure/B12785091.png)
